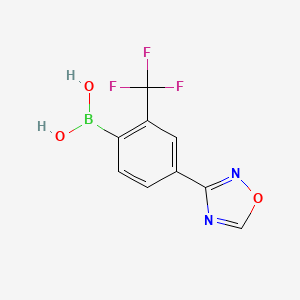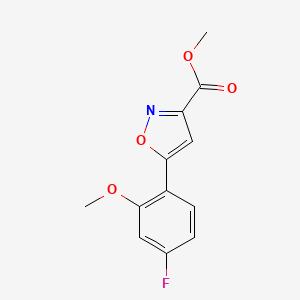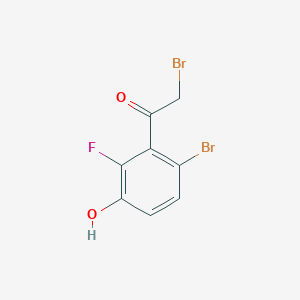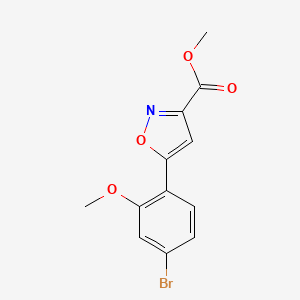
3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxy group, a sulfonamide group, and a benzamido group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(benzyloxy)aniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3-aminobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.
Reduction: Nitro group reduction results in amine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The benzyloxy and benzamido groups may interact with other molecular pathways, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Benzyloxy)phenylboronic acid
- Phenylboronic acid
- 3-Benzyloxybenzeneboronic acid
Uniqueness
3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C27H22N2O6S |
|---|---|
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
3-[[3-[(3-phenylmethoxyphenyl)sulfamoyl]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C27H22N2O6S/c30-26(28-22-11-4-10-21(15-22)27(31)32)20-9-5-14-25(16-20)36(33,34)29-23-12-6-13-24(17-23)35-18-19-7-2-1-3-8-19/h1-17,29H,18H2,(H,28,30)(H,31,32) |
Clé InChI |
RDBCTODCBCGQOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC(=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol](/img/structure/B13718367.png)
![tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate](/img/structure/B13718371.png)



![(3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13718386.png)
